2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride
Overview
Description
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is a chemical compound with the molecular formula C7H5ClFNO4S. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a sulphonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride typically involves the following steps:
Nitration: The starting material, 2-Fluoro-5-methylbenzenesulphonyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Chlorosulfonation: The nitrated product is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the sulphonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of sulphonamides, sulphonate esters, and sulphonate thioesters.
Reduction: Formation of 2-Fluoro-5-methyl-4-aminobenzenesulphonyl chloride.
Oxidation: Formation of 2-Fluoro-5-carboxy-4-nitrobenzenesulphonyl chloride.
Scientific Research Applications
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Sciences: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulphonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable reagent in organic synthesis. The nitro group also contributes to its reactivity by undergoing reduction and other transformations.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitrobenzenesulphonyl chloride: Lacks the methyl group at the 5-position.
2-Fluoro-5-methylbenzenesulphonyl chloride: Lacks the nitro group at the 4-position.
4-Nitrobenzenesulphonyl chloride: Lacks both the fluorine and methyl groups.
Uniqueness
2-Fluoro-5-methyl-4-nitrobenzenesulphonyl chloride is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of the fluorine atom enhances its stability and reactivity, while the nitro and sulphonyl chloride groups provide versatile sites for chemical modifications.
Properties
IUPAC Name |
2-fluoro-5-methyl-4-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-7(15(8,13)14)5(9)3-6(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKRETPWYPJFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-04-7 | |
Record name | 2-fluoro-5-methyl-4-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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